molecular formula C7H6O2S B3181014 (E)-3-(2-Thienyl)acrylic acid CAS No. 51019-83-1

(E)-3-(2-Thienyl)acrylic acid

Cat. No. B3181014
CAS RN: 51019-83-1
M. Wt: 154.19 g/mol
InChI Key: KKMZQOIASVGJQE-ARJAWSKDSA-N
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Description

“(E)-3-(2-Thienyl)acrylic acid” is a compound that contains a 2-thienyl group . The 2-thienyl group is a sulfur atom plus an oxygen atom . It’s found in compounds such as thionyl fluoride and thionyl chloride .


Synthesis Analysis

The synthesis of compounds similar to “(E)-3-(2-Thienyl)acrylic acid” has been reported. For instance, a chiral Brønsted acid-catalyzed enantioselective dehydrative Nazarov-type electrocyclization (DNE) of electron-rich aryl- and 2-thienyl-β-amino-2-en-1-ols has been described . This reaction affords access to a wide variety of the corresponding 1H-indenes and 4H-cyclopenta[b]thiophenes .


Molecular Structure Analysis

The molecular structure of “(E)-3-(2-Thienyl)acrylic acid” would include a 2-thienyl group . The 2-thienyl group is a sulfur atom plus an oxygen atom .


Chemical Reactions Analysis

In terms of chemical reactions, a chiral Brønsted acid-catalyzed enantioselective dehydrative Nazarov-type electrocyclization (DNE) of electron-rich aryl- and 2-thienyl-β-amino-2-en-1-ols has been described . This reaction affords access to a wide variety of the corresponding 1H-indenes and 4H-cyclopenta[b]thiophenes .

Scientific Research Applications

Antibacterial Activities

(E)-3-(2-Thienyl)acrylic acid and its derivatives exhibit notable antibacterial properties. A study by Kimura, Yabuuchi, and Hisaki (1962) synthesized this acid and tested its antibacterial activity against various bacteria in vitro, highlighting its potential in antimicrobial applications (Kimura, Yabuuchi, & Hisaki, 1962).

Conformational Analysis

Research by Fisichella, Mineri, Scarlata, and Sciotto (1975) provided insights into the conformational aspects of (E)-α-phenyl-β-(2-thienyl) acrylic acids. Their NMR spectral data suggested these compounds favor the s-trans conformation, contributing to the understanding of their structural properties (Fisichella, Mineri, Scarlata, & Sciotto, 1975).

Polymerization and Material Properties

Dai and Chen (2018) discussed the use of acrylic acid in the synthesis of various branched, carboxylic acid-functionalized polyolefin materials. Their study underlines the importance of (E)-3-(2-Thienyl)acrylic acid in polymer science, especially in creating materials with controlled microstructures and improved material properties (Dai & Chen, 2018).

Asymmetric Synthesis

Stoll and Süess (1974) demonstrated the asymmetric hydrogenation of (E)-3-(2-Thienyl)acrylic acid, achieving high yields and optical purity. This research contributes to the field of asymmetric synthesis, which is crucial in creating optically active compounds (Stoll & Süess, 1974).

Polyacrylamide Functionalization

A study by Poellmann and Wagoner Johnson (2013) explored the activation of polyacrylamide substrates using acrylic acid for protein patterning. This has significant implications in cell mechanobiology research, offering a method to study cell behavior in response to various stimuli (Poellmann & Wagoner Johnson, 2013).

Structural and Electronic Properties

Bertran, Armelin, Torras, Estrany, Codina, and Alemán (2008) provided a combined theoretical and experimental study of poly(3-thiophene-3-yl acrylic acid), a polythiophene derivative. Their findings on its structural and electronic properties are vital for applications in electronics and materials science (Bertran et al., 2008).

Future Directions

The future directions for research on “(E)-3-(2-Thienyl)acrylic acid” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the development of the methodology for hydrogenation is of great significance in organic chemistry . Ionic hydrogenation is attractive for its chemoselectivity and unique feature of product structures which is a result of the combination of reduction, cyclization and intermolecular addition . It is mostly suitable for the reduction of carbonyl groups, unsaturated hydrocarbons, imines and reductive amination of carbonyl compounds .

properties

IUPAC Name

(Z)-3-thiophen-2-ylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMZQOIASVGJQE-ARJAWSKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-Thienyl)acrylic acid

Synthesis routes and methods I

Procedure details

A mixture of thiophene-2-carbaldehyde (Compound 66a) (1.20 g, 0.0107 mol), malonic acid (1.11 g, 0.0107 mol) and ammonium acetate (0.825 g, 0.0107 mol) in DMF (8.5 mL) was heated to 100° C. for 3 h. The system was diluted with ethyl acetate and washed with water and dried over MgSO4. The solvent was removed in vacuo and the title compound was purified by silica gel column chromatography using 3:1 Hexanes:ethyl acetate as the eluent.
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1.2 g
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0 (± 1) mol
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1.11 g
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0.825 g
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reactant
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8.5 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Piperidine (2.45 g, 0.056 mol) was added drop wise over a period of 10 min to a stirred solution of thiophene-2-carbaldehyde (4.00 g, 0.036 mol) and malonic acid (1.00 g, 0.18 mol) in pyridine (40 mL) at 0° C. and the resulting reaction mixture was refluxed for 2 h. The reaction mixture was poured into 2N HCl (100 mL) and the precipitated solid filtered. The aqueous layer was extracted with ethyl acetate and the organic layer was washed with brine solution, dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford 3-(2-thienyl)prop-2-enoic acid (5.00 g, 92%) as a solid.
Quantity
2.45 g
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4 g
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1 g
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40 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
H Li, AE Lacey, S Shu, JA Kalaitzis, D Vuong… - Organic & …, 2021 - pubs.rsc.org
The hancockiamides are an unusual new family of N-cinnamoylated piperazines from the Australian soil fungus Aspergillus hancockii. Genomic analyses of A. hancockii identified a …
Number of citations: 18 pubs.rsc.org
HR Arias, SR Pierce, AL Germann, SQ Xu… - Molecular …, 2023 - ASPET
Acrylamide-derived compounds have been previously shown to act as modulators of members of the Cys-loop transmitter-gated ion channel family, including the mammalian GABA A …
Number of citations: 1 molpharm.aspetjournals.org
P Li, GW Wang - Organic & Biomolecular Chemistry, 2019 - pubs.rsc.org
A visible-light-induced decarboxylative sulfonylation of cinnamic acids with sodium sulfinates for the synthesis of vinyl sulfones was developed. The reaction proceeded smoothly in the …
Number of citations: 30 pubs.rsc.org
A Vasseur, R Membrat, D Palpacelli, M Giorgi… - Chemical …, 2018 - pubs.rsc.org
P-Chiral secondary phosphine oxides react with Pd2(dba)3 in an acidic medium to provide chiral supramolecular bisphosphinite palladacycles through a H-transfer-based self-…
Number of citations: 10 pubs.rsc.org
R Wang, AM Piggott, YH Chooi, H Li - Natural Product Reports, 2023 - pubs.rsc.org
Covering: up to the end of July, 2022 Fungi are prolific producers of piperazine alkaloids, which have been shown to exhibit an array of remarkable biological activities. Since the first …
Number of citations: 1 pubs.rsc.org
J Bai, BK Zambron, P Vogel - Organic letters, 2014 - ACS Publications
An efficient method has been developed for the direct amidification of carboxylic acids via sulfinylamides preformed in situ by the reaction of pure amines with prop-2-ene-1-sulfinyl …
Number of citations: 33 pubs.acs.org
PM Mordaka - 2014 - eprints.nottingham.ac.uk
Clostridium sporogenes was previously shown to be an extraordinary source for unusual reductases. It can catalyze reduction of wide a range of substrates such as nitroalkenes, …
Number of citations: 2 eprints.nottingham.ac.uk

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